Azane;dihydroxy(dioxo)molybdenum
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Overview
Description
Azane;dihydroxy(dioxo)molybdenum is a complex compound that features molybdenum in a high oxidation state This compound is notable for its unique structure, which includes both oxo and hydroxy ligands coordinated to the molybdenum center
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;dihydroxy(dioxo)molybdenum can be synthesized through several methods. One common approach involves the reaction of molybdenum trioxide with ammonia in the presence of water, leading to the formation of the desired compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct stoichiometry and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of ammonium heptamolybdate as a precursor. This compound is treated with reducing agents and specific ligands to yield the final product. The process is optimized to maximize yield and minimize impurities, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azane;dihydroxy(dioxo)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of oxo or hydroxy ligands.
Substitution: Ligands coordinated to the molybdenum center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) oxides, while reduction reactions can produce molybdenum(IV) complexes .
Scientific Research Applications
Azane;dihydroxy(dioxo)molybdenum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which azane;dihydroxy(dioxo)molybdenum exerts its effects involves the coordination of ligands to the molybdenum center, facilitating various catalytic processes. The compound can undergo redox cycling between different oxidation states, enabling it to participate in electron transfer reactions. Molecular targets include organic substrates and other metal complexes, with pathways involving ligand exchange and redox reactions .
Comparison with Similar Compounds
Azane;dihydroxy(dioxo)molybdenum can be compared to other molybdenum compounds such as:
Molybdenum trioxide: A simpler oxide of molybdenum used in similar catalytic applications.
Ammonium heptamolybdate: A precursor in the synthesis of various molybdenum compounds.
Dioxomolybdenum(VI) complexes: These compounds share similar structural features and catalytic properties but may differ in their specific applications and reactivity
This compound is unique due to its specific ligand coordination and the resulting catalytic properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8Mo.H3N.16H2O.16O/h;;;;;;;;1H3;16*1H2;;;;;;;;;;;;;;;;/q8*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-16 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIDIKYYUBEMBK-UHFFFAOYSA-A |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H19Mo8NO32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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